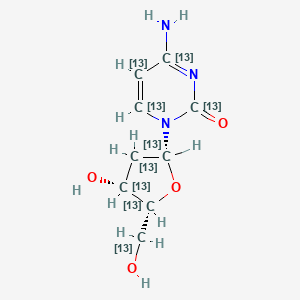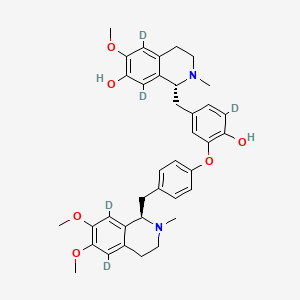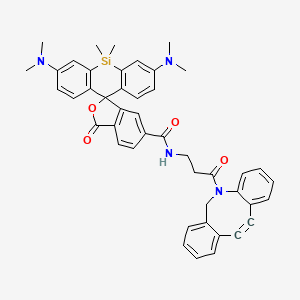
Ac-Orn-Phe-Arg-AMC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl-Ornithine-Phenylalanine-Arginine-7-Amino-4-Methylcoumarin is a potent fluorescent substrate used in various biochemical assays. It is particularly effective as a substrate for cd-Tryptase and β 1-Tryptase, enzymes involved in mast cell activation. The compound releases 7-Amino-4-Methylcoumarin upon enzymatic cleavage, which can be detected through fluorescence, making it a valuable tool in research and diagnostic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-Ornithine-Phenylalanine-Arginine-7-Amino-4-Methylcoumarin involves the stepwise assembly of the peptide chain followed by the attachment of the 7-Amino-4-Methylcoumarin moiety. The process typically starts with the protection of the amino groups of Ornithine, Phenylalanine, and Arginine using suitable protecting groups. The protected amino acids are then coupled sequentially using peptide coupling reagents such as N,N’-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the protecting groups are removed, and the 7-Amino-4-Methylcoumarin is attached to the terminal amino group .
Industrial Production Methods: Industrial production of Acetyl-Ornithine-Phenylalanine-Arginine-7-Amino-4-Methylcoumarin follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Acetyl-Ornithine-Phenylalanine-Arginine-7-Amino-4-Methylcoumarin primarily undergoes enzymatic cleavage reactions. The compound is specifically cleaved by cd-Tryptase and β 1-Tryptase, releasing 7-Amino-4-Methylcoumarin, which can be detected through fluorescence .
Common Reagents and Conditions: The enzymatic cleavage of Acetyl-Ornithine-Phenylalanine-Arginine-7-Amino-4-Methylcoumarin typically requires the presence of cd-Tryptase or β 1-Tryptase under physiological conditions. The reaction is carried out in a buffered solution, often at a pH that is optimal for the enzyme’s activity .
Major Products: The major product formed from the enzymatic cleavage of Acetyl-Ornithine-Phenylalanine-Arginine-7-Amino-4-Methylcoumarin is 7-Amino-4-Methylcoumarin, which exhibits strong fluorescence and can be easily detected .
Scientific Research Applications
Acetyl-Ornithine-Phenylalanine-Arginine-7-Amino-4-Methylcoumarin is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is as a fluorescent substrate for detecting the activity of cd-Tryptase and β 1-Tryptase. This makes it valuable in studies related to mast cell activation, allergic reactions, and inflammatory processes. Additionally, the compound is used in high-throughput screening assays to identify potential inhibitors of these enzymes, which could lead to the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of Acetyl-Ornithine-Phenylalanine-Arginine-7-Amino-4-Methylcoumarin involves its cleavage by cd-Tryptase and β 1-Tryptase. These enzymes recognize and bind to the peptide sequence, catalyzing the hydrolysis of the peptide bond between Arginine and 7-Amino-4-Methylcoumarin. This reaction releases 7-Amino-4-Methylcoumarin, which fluoresces upon excitation with ultraviolet light. The fluorescence intensity is proportional to the enzyme activity, allowing for quantitative measurement .
Comparison with Similar Compounds
Similar Compounds:
- Acetyl-Ornithine-Phenylalanine-Arginine-4-Methylcoumarin
- Acetyl-Ornithine-Phenylalanine-Arginine-7-Amino-4-Methylcoumarin
- Acetyl-Ornithine-Phenylalanine-Arginine-4-Methylcoumarin
Uniqueness: Acetyl-Ornithine-Phenylalanine-Arginine-7-Amino-4-Methylcoumarin is unique due to its high specificity and sensitivity as a substrate for cd-Tryptase and β 1-Tryptase. The release of 7-Amino-4-Methylcoumarin upon enzymatic cleavage provides a robust and reliable method for detecting enzyme activity through fluorescence. This makes it a preferred choice in various biochemical assays and research applications .
Properties
Molecular Formula |
C32H42N8O6 |
|---|---|
Molecular Weight |
634.7 g/mol |
IUPAC Name |
(2S)-2-acetamido-5-amino-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide |
InChI |
InChI=1S/C32H42N8O6/c1-19-16-28(42)46-27-18-22(12-13-23(19)27)38-29(43)25(11-7-15-36-32(34)35)39-31(45)26(17-21-8-4-3-5-9-21)40-30(44)24(10-6-14-33)37-20(2)41/h3-5,8-9,12-13,16,18,24-26H,6-7,10-11,14-15,17,33H2,1-2H3,(H,37,41)(H,38,43)(H,39,45)(H,40,44)(H4,34,35,36)/t24-,25-,26-/m0/s1 |
InChI Key |
SEBFLTJLLRAJET-GSDHBNRESA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCN)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid](/img/structure/B12386444.png)




![2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate](/img/structure/B12386487.png)


![6-amino-N-[7-methoxy-8-[(3-nitrophenyl)methoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide](/img/structure/B12386504.png)

methyl phosphate](/img/structure/B12386520.png)


